Cas no 890006-68-5 (3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID)

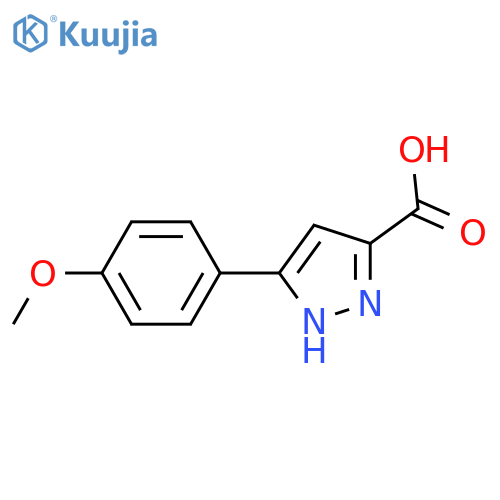

890006-68-5 structure

商品名:3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID

3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID 化学的及び物理的性質

名前と識別子

-

- 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID

- 5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid

- 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid, 97%

- VHWPBROOEIJLIW-UHFFFAOYSA-N

- BS-4260

- 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

- cid_1085887

- BDBM45777

- AM20060584

- SCHEMBL1413939

- AKOS000147051

- AKOS000264928

- BB 0258868

- VU0607276-1

- Z57044182

- CS-W022248

- 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, AldrichCPR

- MFCD03716564

- AB15826

- 1H-Pyrazole-3-carboxylicacid, 5-(4-methoxyphenyl)-

- 5-(4-Methoxy-phenyl)-1H-pyrazole-3-carboxylic acid

- 890006-68-5

- SCHEMBL14152359

- DTXSID40949823

- EN300-83622

- F3250-0569

- SR-01000325126-1

- 1H-Pyrazole-3-carboxylicacid,5-(4-methoxyphenyl)-

- 27069-16-5

- 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylicacid

- BB 0217969

- J-516255

- FT-0688914

- MLS-0091962.0001

- SR-01000325126

- J-016668

- DS-0120

- A877030

- MFCD03030168

- BRD-K65870873-001-01-5

- 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylic acid

- 5-p-methoxy-phenyl-3-pyrazolecarboxylic

- BDBM50096128

- CHEMBL1532040

- BBL008305

- STK299947

- DB-001927

-

- インチ: InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)

- InChIKey: VHWPBROOEIJLIW-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 218.06914219g/mol

- どういたいしつりょう: 218.06914219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 75.2Ų

3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI94122-1g |

5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |

890006-68-5 | >95% | 1g |

$384.00 | 2024-04-19 | |

| A2B Chem LLC | AI94122-5g |

5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |

890006-68-5 | >95% | 5g |

$564.00 | 2024-04-19 | |

| A2B Chem LLC | AI94122-500mg |

5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |

890006-68-5 | >95% | 500mg |

$370.00 | 2024-04-19 | |

| A2B Chem LLC | AI94122-10g |

5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |

890006-68-5 | >95% | 10g |

$689.00 | 2024-04-19 | |

| A2B Chem LLC | AI94122-25g |

5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |

890006-68-5 | >95% | 25g |

$1169.00 | 2024-04-19 |

3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

890006-68-5 (3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID) 関連製品

- 890621-06-4(1H-Pyrazole-5-carboxylicacid, 3-(2,5-dimethoxyphenyl)-)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量